

In-Depth Technical Guide: 4-Fluorobenzaldehyde-2,3,5,6-D4

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Compound of Interest

Compound Name: 4-Fluorobenzaldehyde-2,3,5,6-D4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Fluorobenzaldehyde-2,3,5,6- D4**, a deuterated analog of 4-Fluorobenzaldehyde. This document details its molecular weight, methods for its synthesis and analysis, and explores the biological signaling pathways influenced by its non-deuterated counterpart, offering insights for its application in research and drug development.

Core Data: Molecular Weight

The incorporation of deuterium in place of hydrogen atoms results in a significant change in the molecular weight of the compound. This alteration is fundamental for its use in various applications, such as in mass spectrometry-based assays and for modifying metabolic profiles.

Compound	Molecular Formula	Molar Mass (g/mol)	Monoisotopic Mass (Da)
4-Fluorobenzaldehyde	C ₇ H₅FO	124.11	124.0324
4- Fluorobenzaldehyde- 2,3,5,6-D4	C7HD4FO	128.14	128.0573
Hydrogen (Protium)	¹ H	1.008	1.0078
Deuterium	² H or D	2.014	2.0141



Note: The molar mass is the weighted average of all isotopes, while the monoisotopic mass is the mass of the most abundant isotope.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and analysis of deuterated aromatic aldehydes, which can be adapted for **4-Fluorobenzaldehyde-2,3,5,6-D4**.

Synthesis of Ring-Deuterated Aromatic Aldehydes

The synthesis of **4-Fluorobenzaldehyde-2,3,5,6-D4** involves the selective replacement of hydrogen atoms on the aromatic ring with deuterium. A common strategy is through a hydrogen-deuterium (H-D) exchange reaction.

Principle:

Aromatic H-D exchange can be catalyzed by acids, bases, or metals. For the synthesis of ring-deuterated aromatic compounds, a platinum catalyst with a deuterium source like heavy water (D₂O) is often employed.

Example Protocol (Adapted from general methods for deuterated aromatic compounds):

- Catalyst Preparation: A commercially available platinum-on-alumina catalyst is packed into a reaction vessel.
- Reaction Mixture: The starting material, 4-Fluorobenzaldehyde, is dissolved in a suitable organic solvent.
- Deuterium Source: Deuterium oxide (D₂O) is added to the reaction mixture as the deuterium source.
- Reaction Conditions: The reaction is typically carried out under elevated temperature and pressure to facilitate the H-D exchange. Microwave irradiation can be used to enhance the reaction rate.
- Work-up: After the reaction, the organic and aqueous layers are separated. The organic layer containing the deuterated product is then purified, typically by distillation or chromatography.



Analysis of Deuterated Compounds

The successful incorporation of deuterium and the purity of the final product are assessed using various analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool to confirm the positions and extent of deuteration.

- ¹H NMR: In the proton NMR spectrum of the deuterated compound, the signals corresponding to the protons at positions 2, 3, 5, and 6 of the benzene ring should be significantly diminished or absent. The aldehyde proton signal (around 10 ppm) should remain.
- ²H NMR: Deuterium NMR can be used to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment.
- General Procedure:
 - Dissolve a small sample of the purified product in a suitable non-deuterated solvent (e.g., CHCl₃ for ²H NMR).
 - Acquire ¹H and ²H NMR spectra using a high-field NMR spectrometer.
 - Integrate the signals to determine the degree of deuteration.
- 2. Mass Spectrometry (MS):

Mass spectrometry is used to confirm the change in molecular weight due to deuteration.

- Principle: The deuterated compound will have a higher mass-to-charge ratio (m/z) than its non-deuterated counterpart.
- General Procedure:
 - Introduce the sample into a mass spectrometer (e.g., via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)).



- Analyze the mass spectrum to identify the molecular ion peak of 4-Fluorobenzaldehyde-2,3,5,6-D4, which should be approximately 4 mass units higher than that of 4-Fluorobenzaldehyde.
- High-resolution mass spectrometry can be used to confirm the elemental composition.

Biological Signaling Pathways

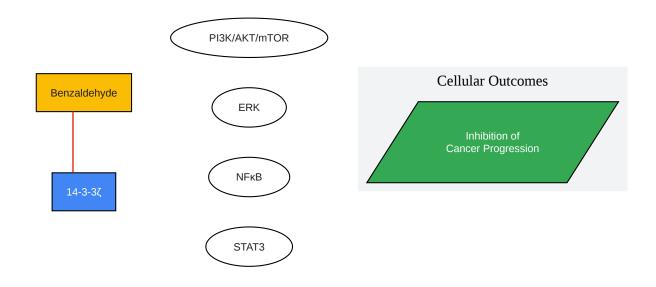
While specific studies on **4-Fluorobenzaldehyde-2,3,5,6-D4** are limited, the biological activities of benzaldehyde and its derivatives provide a strong basis for its potential applications. Benzaldehyde has been shown to exhibit anti-cancer properties by modulating several key signaling pathways.

One of the proposed mechanisms is the inhibition of multiple oncogenic signaling pathways through the regulation of the 14-3-3 ζ protein.[1][2] 14-3-3 ζ is known to be overexpressed in many cancers and acts as a hub that controls various signaling networks. Benzaldehyde has been found to suppress the interaction of 14-3-3 ζ with its client proteins, thereby inhibiting downstream pathways such as PI3K/AKT/mTOR, STAT3, NFkB, and ERK.[1][2]

Additionally, benzaldehyde has been reported to stimulate autophagy through the sonic hedgehog signaling pathway and to suppress the MAPK signaling pathway, which is involved in inflammation.

Signaling Pathway Diagram





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Caption: Benzaldehyde's inhibitory effect on cancer signaling pathways.

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